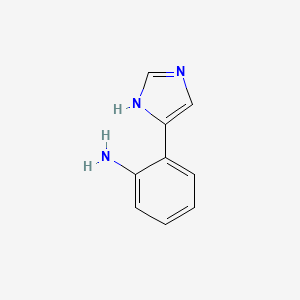

2-(1H-Imidazol-4-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRSJVPLBREJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Imidazol 4 Yl Aniline and Its Core Structural Analogues

Direct Synthetic Routes to the Imidazole-Aniline Scaffold

Direct synthetic routes offer efficient pathways to the imidazole-aniline core by constructing the heterocyclic ring in the presence of the aniline (B41778) moiety. These methods are often favored for their atom economy and reduced number of synthetic steps.

Cyclization Reactions for Imidazole (B134444) Ring Formation

The formation of the imidazole ring is a cornerstone of synthesizing the target scaffold. Classical methods like the Radiszewski synthesis involve the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia (B1221849). wjpsonline.compharmaguideline.com Modern variations of this reaction can utilize primary amines, including aniline derivatives, in place of ammonia to directly incorporate the aniline moiety into the final imidazole structure.

More recent advancements in cyclization reactions provide access to highly substituted imidazoles. rsc.org For instance, nickel-catalyzed cyclization of amido-nitriles offers a mild pathway to 2,4-disubstituted imidazoles. rsc.org Another approach involves the oxidative cyclization of aryl ketones and benzylamines, which can be achieved electrochemically under metal- and oxidant-free conditions, demonstrating a high tolerance for various functional groups. organic-chemistry.org Furthermore, transition metal-free cyclization of alkynes with nitrogen-containing compounds, such as amidines, presents another versatile route to the imidazole core. chim.it

Condensation Reactions Involving Aniline Derivatives

Condensation reactions are a primary method for constructing the imidazole-aniline scaffold, where an aniline derivative is a key starting material. One-pot, multi-component syntheses often rely on the condensation of a diketone like benzil, an aromatic aldehyde, ammonium (B1175870) acetate (B1210297), and a primary amine such as aniline. isca.menih.gov This approach allows for the creation of 1,2,4,5-tetrasubstituted imidazoles in a single step. isca.me The use of various catalysts, from p-toluenesulfonic acid to heteropoly acids, can enhance the efficiency and sustainability of these reactions. isca.meresearchgate.net

A related strategy is employed in the synthesis of the structural analogue 4-(1H-benzo[d]imidazol-2-yl)aniline. This compound is prepared by the condensation of o-phenylenediamine (B120857) with p-aminobenzoic acid, typically by refluxing in o-phosphoric acid. ijrpc.comresearchgate.net This reaction, known as the Phillips condensation, demonstrates the formation of a C-N bond between a diamine and a carboxylic acid to build the heterocyclic ring attached to an aniline.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient for generating molecular diversity and are well-suited for synthesizing complex structures like the imidazole-aniline scaffold. nih.gov These reactions combine three or more starting materials in a single pot to form a product that contains portions of all reactants. nih.gov

For the synthesis of highly substituted imidazoles, an MCR can involve an aniline, an aldehyde, an α-azido chalcone, and a catalyst like erbium triflate. organic-chemistry.org Another versatile MCR approach is the Ugi four-component reaction, which can be adapted to produce complex heterocyclic systems. For example, a reaction between an arylamine, dimethoxyacetaldehyde, an isocyanide, and a nitrogen source can produce an intermediate that is then cyclized to form an indole (B1671886) derivative, showcasing the power of MCRs in building complex scaffolds. rsc.org Silver-catalyzed MCRs have also been developed that successfully react amines and aldehydes with less reactive isocyanides to produce imidazolines, which can subsequently be oxidized to imidazoles. nih.govvu.nl

| Reactants | Catalyst | Solvent | Conditions | Product Type | Yield |

| Benzil, Benzaldehyde, Ammonium Acetate | p-Toluenesulfonic Acid (PTSA) | Ethanol | 80 °C | 2,4,5-Trisubstituted Imidazole | High |

| Benzil, Benzaldehyde, Aniline, Ammonium Acetate | p-Toluenesulfonic Acid (PTSA) | Ethanol | 80 °C | 1,2,4,5-Tetrasubstituted Imidazole | High |

| Amine, Aldehyde, Isocyanide | Silver(I) Acetate (for less reactive isocyanides) | Methanol | Room Temp | 2-Imidazoline | Good |

| α-Azido Chalcones, Aryl Aldehydes, Anilines | Erbium Triflate | Not specified | Not specified | Highly Substituted Imidazole | Excellent |

Stepwise Synthesis from Precursor Molecules

Stepwise synthesis involves the sequential construction of the target molecule from simpler, pre-functionalized precursors. This approach offers greater control over the substitution pattern and regiochemistry of the final product. For the 2-(1H-Imidazol-4-yl)aniline scaffold, this could involve first synthesizing a phenylimidazole and then introducing the amino group onto the phenyl ring, or vice versa.

An example of precursor synthesis is the preparation of 1-phenyl-1H-imidazole. This can be achieved by reacting aniline with glyoxal (B1671930) and formaldehyde (B43269) in glacial acetic acid with an ammonium acetate buffer. orientjchem.org The resulting 1-phenyl-1H-imidazole can then be subjected to further functionalization, such as nitration followed by reduction, to install the amino group at the desired position on the phenyl ring.

Alternatively, the synthesis can begin with a pre-functionalized aniline. For instance, the synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline starts with p-aminobenzoic acid, which already contains the aniline moiety, and couples it with o-phenylenediamine to form the benzimidazole (B57391) ring. ijrpc.com This highlights a strategy where one of the core rings is already appropriately substituted before the final heterocyclic ring is formed.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com For the synthesis of the this compound scaffold, these methods are particularly useful for coupling a pre-formed imidazole ring with an aniline derivative. nih.gov

Catalysts based on metals such as palladium, copper, and nickel are widely used in cross-coupling reactions. bohrium.com Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination have been extensively developed to create complex molecular architectures from simpler building blocks. mdpi.com These reactions provide powerful methods for directly forming the crucial bond between the imidazole and aniline rings.

Palladium-Catalyzed Amination

Palladium-catalyzed amination, specifically the Buchwald-Hartwig cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds. acs.org This reaction is highly effective for synthesizing the this compound scaffold by coupling a halo-imidazole with an aniline. nih.gov

An efficient protocol has been developed for the amination of unprotected bromoimidazoles. nih.gov For example, the reaction of 4-bromo-1H-imidazole with aniline can be achieved using a palladium precatalyst and a bulky biarylphosphine ligand such as tBuBrettPhos. acs.orgnih.gov The reaction proceeds under mild conditions and demonstrates broad scope, tolerating various functional groups on both the amine and the imidazole ring. This method directly yields the desired 4-aminoimidazole (B130580) core structure. nih.gov The choice of ligand is critical for the success of the coupling, with bulky biarylphosphine ligands proving particularly effective for these challenging five-membered heterocyclic substrates. acs.orgnih.gov

| Imidazole Substrate | Amine Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield |

| 4-Bromo-1H-imidazole | Aniline | Pd precatalyst (P4) / tBuBrettPhos (L4) | LHMDS | THF | Room Temp, 12 h | 4-Anilino-1H-imidazole | 87% |

| 4-Bromo-1H-imidazole | p-Anisidine | Pd precatalyst (P4) / tBuBrettPhos (L4) | LHMDS | THF | 60 °C, 2 h | 4-(4-Methoxyphenylamino)-1H-imidazole | 91% |

| 4-Bromo-1H-imidazole | 4-Chloroaniline | Pd precatalyst (P4) / tBuBrettPhos (L4) | LHMDS | THF | 60 °C, 2 h | 4-(4-Chlorophenylamino)-1H-imidazole | 86% |

| 2-Bromo-1H-imidazole | Aniline | Pd precatalyst (P4) / tBuBrettPhos (L4) | LHMDS | THF | 80 °C, 2 h | 2-Anilino-1H-imidazole | 84% |

Copper-Promoted/Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and the Chan-Lam coupling, represent powerful and versatile methods for the formation of the crucial C-N bond between the imidazole ring and the aniline moiety. These reactions offer significant advantages over other methods, including milder reaction conditions and broader functional group tolerance.

The Ullmann condensation , a classic method for forming C-N bonds, typically involves the reaction of an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper. wikipedia.org Traditional Ullmann conditions often required harsh reaction conditions, such as high temperatures (often exceeding 210 °C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. The use of soluble copper catalysts supported by ligands, such as diamines and acetylacetonate, has significantly improved the scope and practicality of the Ullmann reaction. wikipedia.org

A general representation for the synthesis of a 2-(imidazolyl)aniline derivative via an Ullmann-type reaction would involve the coupling of a 4-substituted imidazole with a 2-haloaniline. Key to the success of these reactions is the choice of the copper source, ligand, base, and solvent. Copper(I) iodide (CuI) is a commonly used catalyst, often in combination with ligands like 1,10-phenanthroline (B135089) derivatives. nih.gov

The Chan-Lam coupling reaction offers an alternative and often milder approach for C-N bond formation. This reaction typically utilizes a copper catalyst to couple a boronic acid with an amine. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air and moisture, which simplifies the experimental setup. wikipedia.org The reaction is versatile, accommodating a wide range of amines, including anilines and nitrogen-containing heterocycles like imidazole. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, a plausible Chan-Lam approach would involve the coupling of 4-iodoimidazole (B15931) with 2-aminophenylboronic acid or, conversely, the coupling of imidazole with a derivative of 2-bromoaniline (B46623) bearing a boronic acid at a different position. The choice of reactants would depend on the availability of starting materials and the desired regioselectivity. A variety of copper sources, including Cu(OAc)₂, can be employed, often in the presence of a base and a suitable ligand. organic-chemistry.org

A study on the copper-catalyzed N-arylation of 2-imidazolines with aryl iodides demonstrated the feasibility of such couplings under "ligand-free" conditions, affording high yields with practical simplicity. nih.gov This suggests that for certain substrates, the need for complex and expensive ligands may be obviated. Furthermore, the regioselective N-arylation of a 4-substituted imidazoline (B1206853) has been reported, highlighting the potential for controlling the site of arylation on the imidazole ring. nih.gov

| Feature | Ullmann Condensation | Chan-Lam Coupling |

|---|---|---|

| Reactants | Aryl Halide + Amine/Imidazole | Aryl Boronic Acid + Amine/Imidazole |

| Copper Source | Cu(I) or Cu(II) salts, Copper metal | Cu(II) salts (e.g., Cu(OAc)₂) |

| Typical Conditions | Often requires high temperatures and polar aprotic solvents | Often proceeds at room temperature, tolerant of air and moisture |

| Ligands | Diamines, 1,10-phenanthrolines are common | Pyridine, various N- and O-based ligands |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules to reduce environmental impact and improve sustainability. bohrium.com In the context of synthesizing this compound and its analogues, several green chemistry strategies can be employed.

One key principle is the use of greener solvents . A study on the copper-catalyzed N-arylation of heterocycles demonstrated the successful use of ethylene (B1197577) glycol as a recyclable reaction medium. sharif.edu Ethylene glycol not only served as the solvent but also appeared to act as a ligand for the copper catalyst. This approach avoids the use of volatile and often toxic organic solvents.

Energy efficiency is another cornerstone of green chemistry. The use of microwave irradiation has been shown to significantly accelerate copper-catalyzed N-arylation reactions, leading to shorter reaction times and often higher yields compared to conventional heating. sharif.edu This reduction in reaction time translates to lower energy consumption.

The development of catalyst systems with high turnover numbers and the ability to be recycled is also a critical aspect. While homogeneous copper catalysts are effective, their separation from the product can be challenging. Research into heterogeneous copper catalysts, which can be more easily recovered and reused, is an active area of investigation.

Furthermore, designing synthetic routes with high atom economy is a fundamental goal of green chemistry. Multi-component reactions, where three or more reactants are combined in a single step to form the final product, are highly atom-economical. While a specific multi-component reaction for this compound is not detailed in the provided search results, the development of such a process would be a significant green chemistry advancement.

| Green Chemistry Principle | Application in Imidazole Synthesis | Benefit |

|---|---|---|

| Use of Greener Solvents | Employing recyclable solvents like ethylene glycol. sharif.edu | Reduces use of volatile and toxic organic solvents. |

| Energy Efficiency | Utilizing microwave irradiation for heating. sharif.edu | Decreases reaction times and energy consumption. |

| Catalysis | Developing recyclable heterogeneous copper catalysts. | Facilitates catalyst separation and reuse, reducing waste. |

| Atom Economy | Designing multi-component reactions. | Maximizes the incorporation of starting materials into the final product. |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms of copper-catalyzed C-N bond formation is crucial for optimizing reaction conditions and developing more efficient catalysts. The mechanisms of both the Ullmann and Chan-Lam reactions have been the subject of extensive research, though some aspects remain under debate.

The mechanism of the Ullmann condensation is generally believed to involve a copper(I) species as the active catalyst. The reaction likely proceeds through the formation of a copper(I) amide or a related intermediate, which then reacts with the aryl halide. wikipedia.org A proposed catalytic cycle involves the oxidative addition of the aryl halide to the copper(I) species to form a copper(III) intermediate, followed by reductive elimination to form the C-N bond and regenerate the copper(I) catalyst. organic-chemistry.org Kinetic studies on the Ullmann amination reaction have provided insights into the role of ligands and the potential for catalyst deactivation pathways. acs.org

The mechanism of the Chan-Lam coupling is also thought to proceed through a copper catalytic cycle. wikipedia.org While the exact mechanism can be complex and dependent on the specific reactants and conditions, a widely accepted pathway involves the transmetalation of the aryl group from the boronic acid to a copper(II) species. st-andrews.ac.uk This is followed by coordination of the amine to the copper center. The key C-N bond-forming step is believed to be a reductive elimination from a copper(III) intermediate, which is formed through oxidation of the copper(II) species. wikipedia.org Mechanistic studies on the copper-catalyzed N-arylation of amides have highlighted the importance of chelating diamine ligands in controlling the concentration of the active catalytic species. acs.org

Recent investigations into an enantioconvergent Chan-Lam C(sp³)-N coupling have suggested a radical relay pathway, involving the oxidative homolysis of a C-B bond to generate a prochiral alkyl radical that is then functionalized by a Cu(II) intermediate. nih.gov While this specific study focuses on C(sp³)-N bond formation, it underscores the potential for diverse mechanistic pathways in copper-catalyzed coupling reactions.

| Reaction | Proposed Key Intermediates | C-N Bond Formation Step |

|---|---|---|

| Ullmann Condensation | Copper(I) amide, Copper(III) species | Reductive elimination from a Cu(III) center. organic-chemistry.org |

| Chan-Lam Coupling | Copper(II)-aryl complex, Copper(III) species | Reductive elimination from a Cu(III) center. wikipedia.org |

Advanced Characterization Techniques for Structural Elucidation of 2 1h Imidazol 4 Yl Aniline and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation excites these vibrations, providing a characteristic spectrum that is unique to the molecule's structure.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(1H-Imidazol-4-yl)aniline and its derivatives is characterized by absorption bands corresponding to the vibrations of its constituent parts: the aniline (B41778) ring, the imidazole (B134444) ring, and the amino group.

Key characteristic vibrational frequencies include:

N-H Stretching: The imidazole and aniline N-H groups typically exhibit stretching vibrations in the region of 3100-3500 cm⁻¹. For instance, the IR spectrum of a related benzimidazole (B57391) derivative, 4-(1H-benzo[d]imidazol-2-yl)aniline, shows N-H stretching bands around 3422 cm⁻¹ and 3339 cm⁻¹. ijrpc.com A weak peak around 3162 cm⁻¹ can be attributed to the C-H stretching vibrations of the imidazole moiety. researchgate.net

C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the aromatic rings (aniline and imidazole) are generally observed in the 3000-3100 cm⁻¹ region. ijrpc.com

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond (C=N) within the imidazole ring and the carbon-carbon double bonds (C=C) in both aromatic rings give rise to strong absorptions in the 1450-1630 cm⁻¹ range. ijrpc.comresearchgate.net In derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline, these peaks appear around 1629 cm⁻¹ and 1607 cm⁻¹. ijrpc.com

N-H Bending: The in-plane bending vibration of the N-H bond is typically found in the 1590-1650 cm⁻¹ region. asianpubs.org

Imidazole Ring Vibrations: The imidazole ring itself has characteristic ring vibration peaks between 1098-1220 cm⁻¹. researchgate.net

The precise positions of these bands can be influenced by substitution on either the aniline or imidazole rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine & Imidazole) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N (Imidazole) | Stretching | 1590 - 1630 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H (Amine) | Bending | 1590 - 1650 |

| Imidazole Ring | Ring Vibrations | 1098 - 1220 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the protons on the aniline ring, the imidazole ring, and the N-H protons.

Aromatic Protons (Aniline and Imidazole): The protons attached to the aromatic rings typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm. The specific chemical shifts and splitting patterns (e.g., doublet, triplet, multiplet) depend on their position and the electronic effects of neighboring substituents. For example, in a related compound, (2-phenyl-1H-imidazol-4(5)-yl)methanol, the imidazole proton (H-4 or H-5) appears as a singlet at δ 6.99 ppm, while the phenyl protons appear as multiplets between δ 7.31 and 7.94 ppm. mdpi.com

N-H Protons: The chemical shifts of the N-H protons of the primary amine (NH₂) and the secondary amine in the imidazole ring can vary widely and are often observed as broad singlets. Their positions are sensitive to solvent, concentration, and temperature. The imidazole N-H proton is typically found far downfield; in the case of (2-phenyl-1H-imidazol-4(5)-yl)methanol, it appears as a broad singlet at δ 12.38 ppm. mdpi.com The NH₂ protons of the aniline moiety are expected in the δ 3.5-5.0 ppm range.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole N-H | 10.0 - 13.0 | Broad Singlet |

| Aromatic C-H (Aniline, Imidazole) | 6.5 - 8.5 | Multiplet, Doublet, Singlet |

| Aniline N-H₂ | 3.5 - 5.0 | Broad Singlet |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom in the aniline and imidazole rings.

Aromatic Carbons: The carbon atoms within the two aromatic rings typically resonate in the range of δ 110-150 ppm. chemguide.co.uk The carbon atom attached to the nitrogen (C-NH₂) in the aniline ring is expected around δ 140-150 ppm, while other carbons in the aniline ring appear between δ 115-130 ppm. rsc.org

Imidazole Carbons: The carbon atoms of the imidazole ring also resonate in the aromatic region. For 2-phenyl-imidazole derivatives, these signals are observed between δ 115-148 ppm. researchgate.netrsc.org It is important to note that for some imidazole derivatives, the ¹³C NMR signals for the imidazole ring carbons can be difficult to detect in solution due to fast tautomerization processes, which can lead to peak broadening. mdpi.com

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N (Imidazole) | 140 - 150 |

| C-NH₂ (Aniline) | 140 - 150 |

| Aromatic C-C/C-H | 110 - 140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₉N₃), the expected molecular weight is approximately 159.19 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 159. An M+1 peak of lower intensity may also be observed due to the natural abundance of the ¹³C isotope.

The fragmentation pattern can help confirm the structure. For example, in the analysis of the related compound 4-(1H-benzo[d]imidazol-2-yl)aniline, the molecular ion peak was observed at m/z 209, with an M+1 peak at 210. ijrpc.com Fragmentation of these types of molecules often involves cleavage of the bond between the two ring systems or fragmentation within the rings themselves.

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 159 |

| [M+1]⁺ | Isotope Peak | 160 |

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The conjugated π-system of this compound is expected to show characteristic absorption bands. Typically, π→π* transitions in such aromatic and heteroaromatic systems result in strong absorption bands. For instance, 4-(4,5-diphenyl-1H-imidazole-2-yl) phenol (B47542) shows absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions. researchgate.net The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity. tubitak.gov.tr

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many imidazole derivatives are known to be fluorescent. For example, 2-(1H-Imidazol-2-yl)phenol derivatives exhibit fluorescence with large Stokes shifts (the difference between the absorption and emission maxima), which can be attributed to geometric changes in the excited state. researchgate.net The fluorescence properties of this compound and its derivatives would depend on the extent of conjugation and the nature of any substituents, which can enhance or quench the emission.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can identify the presence of chromophores and understand the electronic properties of compounds like this compound and its derivatives. The absorption maxima (λmax) are indicative of π→π* and n→π* electronic transitions, which are influenced by the molecular structure, solvent polarity, and substituent groups. researchgate.netrsc.org

For instance, studies on related imidazole derivatives reveal distinct absorption bands. A phenol derivative, 4-(4,5-diphenyl-1H-imidazole-2-yl) phenol, exhibits significant absorption peaks at 340 nm and 406 nm in DMF, which are attributed to π→π* transitions within the conjugated system. researchgate.net More complex, π-extended derivatives, such as those based on a 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) core, show more intricate spectra. In dichloromethane, these compounds can display isosbestic points around 270 nm and 303 nm, with the appearance of broad absorption bands at longer wavelengths (440-550 nm) upon interaction with certain anions. nih.gov The position and intensity of these bands provide valuable information about the molecule's electronic structure and its interactions with the surrounding environment.

UV-Vis Absorption Data for Imidazole Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Attributed Transition | Reference |

|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | DMF | 340 nm, 406 nm | π→π* | researchgate.net |

| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole Derivative | CH2Cl2 | ca. 440-550 nm (broad band) | - | nih.gov |

Photoluminescence Studies

Photoluminescence spectroscopy investigates the light emitted by a molecule after it has absorbed photons, providing insights into its excited state properties. For derivatives of this compound, fluorescence is a key characteristic, with the emission wavelength, intensity, and quantum yield being highly sensitive to the molecular structure and environment.

Research on various imidazole derivatives has demonstrated their potential as fluorophores. For example, 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol derivatives have been observed to exhibit a distinct fluorescence emission band with a peak wavelength of approximately 540 nm when measured in methanol. researchgate.net

The fluorescence properties can be significantly influenced by the solvent. Studies on N,N-dimethyl-4-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)benzenamine have shown bathochromic (red) shifts in both absorption and emission spectra in alcoholic solvents, indicating a significant rearrangement in the excited state. researchgate.net Furthermore, complex derivatives like those of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) display interesting solvatofluorochromic properties, where the emission color changes with solvent polarity. nih.govsemanticscholar.org These ADPI derivatives also exhibit sensitive fluorescence responses to external stimuli; their fluorescence can be substantially quenched by the addition of strong acids or specific anions like fluoride (B91410). nih.govsemanticscholar.org This behavior suggests a deactivation of the excited state through processes such as photoinduced electron transfer. nih.gov

Photoluminescence Findings for Imidazole Derivatives

| Compound Class | Key Finding | Details | Reference |

|---|---|---|---|

| 2-(1H-Imidazo[4,5-b]phenazin-2-yl) phenol Derivatives | Fluorescence Emission | Single emission band observed with λem ≈ 540 nm in methanol. | researchgate.net |

| N,N-dimethyl-4-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)benzenamine | Solvatochromism | Bathochromic shifts observed in alcoholic solvents, suggesting excited-state rearrangement. | researchgate.net |

| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) Derivatives | Fluorescence Quenching | Fluorescence is significantly quenched by strong acids (TFA) and fluoride anions (TBAF). | nih.govsemanticscholar.org |

Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. unimi.it This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural elucidation of this compound and its derivatives.

The crystallographic data obtained from these analyses reveal how the molecules pack in a crystal lattice, often stabilized by a network of hydrogen bonds. A study of 2-(1H-imidazol-4-yl)ethanaminium chloride, a closely related derivative, found that the compound crystallizes in the monoclinic system. nih.gov The crystal structure is stabilized by a two-dimensional network of N—H···N and N—H—Cl hydrogen bonds. nih.gov

More complex derivatives exhibit different crystal packing arrangements. For example, 2-(anthracene-9-yl)-4,5-bis(4-(benzo[b]thiophen-2-yl)phenyl)-1H-imidazole crystallizes in the triclinic system with the P-1 space group. semanticscholar.org Its crystal packing is influenced by C–H/π interactions rather than significant π-stacking, a consequence of the steric bulk of the arene groups surrounding the imidazole core. semanticscholar.org These examples highlight the structural diversity within this class of compounds and the power of X-ray diffraction in revealing detailed solid-state conformations.

Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-(1H-imidazol-4-yl)ethanaminium chloride | Monoclinic | P21/c | a = 4.5840(2) Å b = 9.1614(3) Å c = 17.3114(5) Å β = 91.682(1)° | nih.gov |

| 2-(Anthracene-9-yl)-4,5-bis(4-(benzo[b]thiophen-2-yl)phenyl)-1H-imidazole | Triclinic | P-1 | - | semanticscholar.org |

Derivatization and Functionalization Strategies for 2 1h Imidazol 4 Yl Aniline

Modifications of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic heterocycle with two nitrogen atoms, providing sites for both N-substitution and C-substitution reactions. nih.gov These modifications can significantly alter the electronic properties, solubility, and biological interactions of the parent molecule.

The imidazole ring of 2-(1H-Imidazol-4-yl)aniline possesses two nitrogen atoms, one of which (N-1) is a secondary amine and is readily susceptible to substitution. N-alkylation is a common strategy to introduce various functional groups, which can modulate the compound's steric and electronic profile. scispace.combeilstein-journals.org

Various alkylating agents can be employed for this purpose, typically in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. beilstein-journals.org Common bases include sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or potassium carbonate (K2CO3). beilstein-journals.orgijrpc.com Alcohols can also serve as alkylating agents in the presence of specific catalysts, such as calcined layered double hydroxides or iridium and ruthenium complexes, offering an alternative to traditional alkyl halides. scispace.comnih.gov

Table 1: Examples of N-Substitution Reactions on the Imidazole Ring

| Reagent Class | Specific Reagent Example | Expected Product |

|---|---|---|

| Alkyl Halides | Benzyl bromide | 2-(1-Benzyl-1H-imidazol-4-yl)aniline |

| Alkyl Halides | Ethyl iodide | 2-(1-Ethyl-1H-imidazol-4-yl)aniline |

| Alcohols | Methanol | 2-(1-Methyl-1H-imidazol-4-yl)aniline |

The regioselectivity of N-alkylation can sometimes be challenging, potentially yielding a mixture of N-1 and N-3 substituted products, although the 1H-tautomer is generally considered more thermodynamically stable. beilstein-journals.org

Direct substitution on the carbon atoms of the imidazole ring is another key functionalization strategy. The imidazole ring can undergo electrophilic substitution, although the reactivity of the different carbon positions can vary. For N-unsubstituted imidazoles, electrophilic attack often occurs at the C-4 or C-5 positions.

Furthermore, modern synthetic methods allow for more controlled C-H activation and functionalization. For instance, lithiation at the C-2 position of an N-1 protected imidazole, followed by quenching with an electrophile (e.g., formylation), is a known strategy for introducing substituents at this position. nih.gov While specific examples for this compound are not extensively documented, analogous reactions on similar phenyl-imidazole scaffolds provide a basis for expected reactivity. nih.gov Halogenation at the C-5 position can also be achieved using appropriate reagents.

Modifications of the Aniline (B41778) Moiety

The aniline portion of the molecule contains a primary aromatic amine attached to a benzene (B151609) ring. Both the amine group and the aromatic ring are sites for extensive derivatization.

The amino group (-NH2) is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com This high reactivity means that reactions like halogenation, nitration, and sulfonation will preferentially occur at the positions ortho and para to the amino group. libretexts.orgdoubtnut.com

However, the high reactivity of aniline can sometimes be a drawback, leading to multiple substitutions. libretexts.orglibretexts.org For example, direct bromination of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) product. byjus.com To achieve monosubstitution, the activating effect of the amino group can be attenuated by converting it into an amide (e.g., an acetanilide) before carrying out the substitution. The amide group is still an ortho-, para-director but is less activating, allowing for more controlled reactions. The protecting acetyl group can later be removed via hydrolysis. libretexts.org

Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group, a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl3), forming a complex that deactivates the ring. chemistrysteps.comlibretexts.org

Table 2: Electrophilic Aromatic Substitution Reactions on the Aniline Moiety

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br2 / H2O | 2,4,6-Tribromo-3-(1H-imidazol-4-yl)aniline |

| Nitration | HNO3 / H2SO4 | 3-(1H-Imidazol-4-yl)-4-nitroaniline and 3-(1H-imidazol-4-yl)-6-nitroaniline |

Note: Product distribution in nitration can be complex due to the protonation of the aniline in the acidic medium, which forms a meta-directing anilinium ion. byjus.com

The primary amine of the aniline moiety is nucleophilic and can readily react with various electrophiles. A prominent example is its condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines). advancechemjournal.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. ijrpc.comadvancechemjournal.com

This strategy has been demonstrated on the closely related compound 4-(1H-benzo[d]imidazol-2-yl)aniline, which was condensed with various pyrazolecarbaldehydes to form the corresponding Schiff bases. ijrpc.comuwa.edu.au This indicates that the amine group of this compound should be readily available for similar transformations.

Table 3: Schiff Base Formation via Amine Group Derivatization

| Carbonyl Reactant | Reaction Conditions | Expected Schiff Base Product |

|---|---|---|

| Benzaldehyde | Ethanol, Glacial Acetic Acid, Reflux | N-Benzylidene-2-(1H-imidazol-4-yl)aniline |

| 4-Methoxybenzaldehyde | Ethanol, Glacial Acetic Acid, Reflux | N-(4-Methoxybenzylidene)-2-(1H-imidazol-4-yl)aniline |

Beyond Schiff bases, the amine can also be acylated using acid chlorides or anhydrides to form amides. libretexts.org

Linker and Bridge Incorporations

The reactive sites on this compound, particularly the primary amine on the aniline ring and the N-H on the imidazole ring, can be utilized to incorporate linkers or bridges. This strategy is often employed in medicinal chemistry and materials science to connect two or more molecular units.

For example, a bifunctional electrophile, such as a diacyl chloride (e.g., terephthaloyl chloride) or a dialdehyde (B1249045) (e.g., terephthalaldehyde), could react with two equivalents of this compound to form a larger, bridged molecule. The reaction would typically target the primary amine groups, creating a symmetric structure linked through amide or imine bonds, respectively. While specific literature on linker incorporation with this exact molecule is sparse, the fundamental reactivity of its functional groups supports the feasibility of such synthetic strategies.

Regioselectivity and Stereoselectivity in Synthetic Modifications

The synthetic modification of this compound presents a complex challenge due to the presence of multiple reactive sites. The molecule contains two interconnected aromatic systems—an aniline ring and an imidazole ring—each with distinct nucleophilic and electrophilic centers. Achieving regioselectivity in derivatization requires careful control of reaction conditions to direct functionalization to a specific atom. The primary sites for modification include the aniline amino group, the C3 and C5 carbons of the aniline ring, and the N1, N3, and C2/C5 positions of the imidazole ring.

Regioselectivity in C-H Functionalization of the Aniline Ring

The aniline moiety is highly activated towards electrophilic aromatic substitution. The amino group (-NH₂) is a potent ortho, para-directing group. However, in this compound, one ortho position is already substituted by the imidazole ring. Therefore, electrophilic attack is primarily directed to the remaining ortho (C3) and para (C5) positions.

The outcome of C-H functionalization can be influenced by the use of directing groups attached to the aniline nitrogen, which typically favor ortho-functionalization. researchgate.netnih.gov In the absence of a directing group, achieving selectivity between the C3 and C5 positions depends on the reaction type and steric hindrance. For instance, photocatalytic methods have been developed for the para-selective C-H functionalization of anilines, offering a pathway to favor modification at the C5 position. nih.gov Metal-catalyzed C-H functionalization reactions provide a powerful tool for introducing a variety of substituents, though control between remote positions can be challenging. nih.gov

| Position | Reaction Type | Directing Group Effect | Expected Outcome |

| C3 | Electrophilic Aromatic Substitution | Amino group (-NH₂) directs ortho. Use of N-directing groups enhances ortho-selectivity. | Favorable site for functionalization, especially with directing group strategies. |

| C5 | Electrophilic Aromatic Substitution | Amino group (-NH₂) directs para. | Favorable site for functionalization; specific catalysts can enhance para-selectivity. |

Regioselectivity in N-Functionalization

The this compound scaffold possesses three nitrogen atoms available for functionalization: the exocyclic aniline amino group and the two endocyclic imidazole nitrogens (N1 and N3). These nitrogens exhibit different degrees of nucleophilicity, which can be exploited to achieve selective modification.

Aniline N-Functionalization : The primary amino group is generally the most nucleophilic site, readily undergoing reactions such as acylation, alkylation, and sulfonylation under standard conditions.

Imidazole N-Functionalization : The imidazole ring exists in two tautomeric forms. Alkylation of imidazoles can lead to a mixture of N1 and N3 substituted products. The regioselectivity of this process is highly dependent on the substituent already present on the ring and the reaction conditions. For instance, biocatalytic approaches using engineered enzymes have shown promise in achieving highly regioselective N-alkylation of azole heterocycles, which could potentially be applied to selectively modify the N1 or N3 position. nih.gov

Control over N-functionalization is critical as the properties of the resulting isomers can differ significantly. Strategies often involve protecting the more reactive aniline nitrogen before attempting to modify the imidazole nitrogens.

| Nitrogen Atom | Reaction Type | Controlling Factors | Common Outcome |

| Aniline -NH₂ | Acylation, Alkylation | High nucleophilicity of the primary amine. | Primary site of reaction under neutral or basic conditions. |

| Imidazole N1/N3 | Alkylation | Tautomerism, steric hindrance, solvent, nature of the alkylating agent. | Can lead to a mixture of isomers. Selective functionalization may require protecting groups or specialized catalysts. nih.govmdpi.com |

Stereoselectivity

As of now, specific research detailing stereoselective modifications of this compound is not extensively documented in the literature. Stereoselectivity would become a critical consideration if a chiral center is introduced during derivatization. For example, in the synthesis of related imidazolidine (B613845) structures, stereoselective outcomes have been achieved through palladium-catalyzed carboamination reactions that create up to two stereocenters with excellent diastereoselectivity. nih.gov Similar principles of asymmetric catalysis could theoretically be applied to introduce chirality into derivatives of this compound, for instance, by adding a chiral substituent to the aniline or imidazole nitrogen. The development of such stereoselective syntheses would be a significant advancement, enabling the exploration of the molecule's potential in chiral applications.

Computational and Theoretical Investigations of 2 1h Imidazol 4 Yl Aniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. By solving the Schrödinger equation, or approximations of it, for a given molecule, researchers can determine its optimized geometry, energy, and various other characteristics. For complex molecules like 2-(1H-Imidazol-4-yl)aniline, two of the most widely used ab initio and density functional methods are Hartree-Fock (HF) and Density Functional Theory (DFT), respectively.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for computational studies in chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. tandfonline.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p) to optimize molecular geometries and predict vibrational frequencies. researchgate.netnih.gov

In studies of similar benzimidazole-aniline structures, DFT calculations have successfully reproduced experimental data, such as crystal structural parameters. tandfonline.comresearchgate.net For this compound, DFT would be applied to determine key geometrical parameters, including bond lengths, bond angles, and dihedral angles between the imidazole (B134444) and aniline (B41778) rings. These calculations provide a detailed three-dimensional model of the molecule in its ground state.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole-Aniline System (Calculated via DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(imidazole)-C(aniline) | 1.47 Å |

| Bond Length | N(imidazole)-H | 1.01 Å |

| Bond Length | C(aniline)-N(amine) | 1.40 Å |

| Bond Angle | C-N-C (imidazole) | 108.5° |

| Bond Angle | C-C-N (aniline amine) | 120.5° |

| Dihedral Angle | Imidazole Ring - Aniline Ring | 35.0° |

Note: This data is representative and based on typical values for similar molecular structures.

Hartree-Fock (HF) Methodologies

The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. researchgate.net While generally less accurate than DFT for many applications because it does not account for electron correlation, HF is crucial for providing a qualitative understanding of electronic structure and serves as a starting point for more advanced methods. tandfonline.comresearchgate.net

HF calculations, often with the same 6-31G(d) basis set, are used to compute the molecular geometry and vibrational frequencies of molecules like this compound. tandfonline.comresearchgate.net Comparing the results from HF and DFT can offer insights into the effects of electron correlation on the molecular properties. For aniline and its derivatives, HF calculations have been instrumental in describing the molecular orbitals. researchgate.netresearchgate.net

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods are powerful tools for exploring the electronic landscape of a molecule, which governs its reactivity. Descriptors such as frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provide a detailed picture of how this compound is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, characterizing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the HOMO is expected to be distributed over the electron-rich aniline ring and the imidazole moiety, while the LUMO would also be located across the aromatic systems. researchgate.netnih.gov This distribution facilitates intramolecular charge transfer, a key feature of many organic functional molecules. malayajournal.orgresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Calculated via DFT)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.45 | Electron-donating capability |

| LUMO | -1.15 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.30 | Chemical reactivity/stability indicator |

Note: These values are illustrative and represent typical findings for related imidazole derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. wolfram.com The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.orgresearchgate.net Green and yellow areas represent intermediate or near-neutral potentials.

For this compound, the MEP map would likely show negative potential (red) concentrated around the nitrogen atoms of the imidazole ring and the amino group of the aniline moiety, as these are regions with high electron density due to lone pairs. researchgate.netresearchgate.net These sites are the most probable locations for protonation and interaction with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H protons of the imidazole and amino groups. tci-thaijo.orgthaiscience.info

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.orgwisc.edu It examines the delocalization of electron density from filled "Lewis-type" NBOs (donor orbitals, such as bonds or lone pairs) to empty "non-Lewis-type" NBOs (acceptor orbitals, typically antibonding orbitals). wikipedia.orgwisc.edu

This analysis reveals hyperconjugative and conjugative interactions that contribute to the molecule's stability. acadpubl.eu The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). In this compound, significant delocalization would be expected from the lone pair orbitals of the nitrogen atoms into the π* antibonding orbitals of the aromatic rings. These interactions, characteristic of intramolecular charge transfer (ICT), play a crucial role in stabilizing the molecular structure. acadpubl.eu

Table 3: Representative NBO Second-Order Perturbation Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N, imidazole) | π* (C=C, aniline) | ~15.5 | n → π* |

| LP (N, amine) | π* (C=C, aniline) | ~40.2 | n → π* |

| π (C=C, aniline) | π* (C=N, imidazole) | ~22.0 | π → π* |

Note: Data is hypothetical, based on typical interaction energies in analogous aromatic amine and imidazole systems.

Conformational Analysis and Energy Profiles

A conformational analysis would be essential to understand the three-dimensional structure and flexibility of this compound. This involves calculating the molecule's potential energy as a function of the rotation around its single bonds, particularly the bond connecting the imidazole and aniline rings.

The key dihedral angle for this analysis would be the C-C-C-N angle that defines the relative orientation of the two aromatic rings. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

Table 1: Hypothetical Torsional Energy Profile Data for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.0 | Eclipsed (High Energy) |

| 45 | 1.5 | Skewed |

| 90 | 0.0 | Perpendicular (Global Minimum) |

| 135 | 1.8 | Skewed |

| 180 | 4.5 | Eclipsed (High Energy) |

Note: This table is illustrative and not based on actual experimental or calculated data.

The results of such an analysis would indicate whether the molecule prefers a planar or a twisted conformation, which has significant implications for its electronic properties and potential intermolecular interactions.

Solvent Effects and Environmental Interactions Modeling

The properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these interactions. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant.

By performing calculations in simulated solvent environments of varying polarity (e.g., water, ethanol, chloroform), researchers can predict how properties such as conformational equilibrium, electronic structure, and spectroscopic behavior change. For instance, a polar solvent might stabilize a more polar conformation of the molecule. These studies are crucial for understanding the behavior of the compound in realistic chemical and biological systems.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical model.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often in good agreement with experimental spectra, aiding in the assignment of peaks.

Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies and intensities of the molecule. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to identify characteristic vibrational modes of the functional groups present in the molecule.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of the molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the transitions.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - NH₂ | 4.5 | 4.3 |

| ¹³C NMR (δ, ppm) - C=N | 140.2 | 139.8 |

| IR (cm⁻¹) - N-H stretch | 3400 | 3415 |

| UV-Vis λₘₐₓ (nm) | 285 | 288 |

Note: This table is for illustrative purposes only and does not represent actual data.

Coordination Chemistry and Catalytic Applications of 2 1h Imidazol 4 Yl Aniline Derived Ligands

Ligand Design and Synthesis for Metal Complexation

The design of ligands derived from 2-(1H-Imidazol-4-yl)aniline is centered on creating multidentate chelating agents that can coordinate to metal centers. The basic structure contains two key donor sites: the imine nitrogen of the imidazole (B134444) ring and the amino group of the aniline (B41778) fragment. This bidentate framework can be readily expanded.

A common strategy involves the condensation of the aniline's amino group with aldehydes or ketones to form Schiff base ligands. ekb.egmdpi.com This reaction introduces an imine (-C=N-) linkage, adding a third coordination site and creating tridentate ligands. For instance, the condensation of 2-(1H-benzimidazol-2-yl)aniline with salicylaldehyde (B1680747) or naphtylaldehyde yields Schiff base ligands capable of coordinating with metal ions like copper(II). ekb.eg This synthetic approach is highly adaptable, allowing for the introduction of various functional groups on the aldehyde, which can tune the steric and electronic properties of the resulting ligand and its metal complexes.

The synthesis process typically involves refluxing the aniline derivative with the corresponding aldehyde in an alcoholic solvent. mdpi.comijrpc.com The resulting Schiff base ligands can then be isolated and purified before being reacted with metal salts to form coordination compounds. The versatility of this synthetic route enables the creation of a library of ligands with tailored properties for specific applications in metal complexation and catalysis.

Formation and Characterization of Metal Coordination Compounds

Ligands derived from this compound react with various transition metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II), to form stable coordination compounds. mdpi.comresearchgate.netjocpr.comresearchgate.net The formation of these complexes typically occurs by mixing the ligand and the metal salt in a suitable solvent, often with gentle heating. mdpi.comsamipubco.com The resulting complexes can be characterized using a suite of analytical and spectroscopic techniques, including elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, UV-Visible spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. ekb.egresearchgate.netsamipubco.com

FTIR spectroscopy is particularly useful for confirming coordination. A shift in the vibrational frequencies of the C=N (imine) group from the imidazole ring and the C=N (azomethine) group in Schiff base derivatives upon complexation indicates their involvement in bonding to the metal center. researchgate.net Similarly, UV-Visible spectroscopy provides insights into the electronic transitions within the complex and helps in elucidating its geometry. researchgate.netresearchgate.net Molar conductivity measurements can determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netresearchgate.net

The this compound framework and its derivatives can act as multidentate ligands, coordinating to metal ions through nitrogen and, in the case of Schiff bases derived from hydroxyl-aldehydes, oxygen atoms. ekb.eg The specific binding mode and resulting coordination geometry are influenced by the nature of the metal ion, the stoichiometry of the reaction, and the specific structure of the ligand. samipubco.com

Commonly observed coordination geometries for metal complexes with related imidazole-aniline ligands include:

Square Planar: Often observed for Cu(II) complexes. jocpr.comresearchgate.net In these arrangements, the ligand coordinates to the metal center in a planar fashion, with other co-ligands or solvent molecules potentially occupying axial positions.

Tetrahedral: This geometry is frequently adopted by Ni(II) complexes. jocpr.comresearchgate.net

Octahedral: Metal ions like Mn(II) and Co(II) can form octahedral complexes, where the ligand and other co-ligands (such as water or chloride ions) occupy the six coordination sites around the metal center. researchgate.netsamipubco.com

Trigonal Bipyramidal: Five-coordinate complexes, for example with Co(II), can exhibit distorted trigonal bipyramidal geometries. nih.gov

The imidazole ring typically coordinates through its tertiary nitrogen atom, which possesses a lone pair of electrons suitable for forming a coordinate covalent bond. jocpr.comjocpr.com In Schiff base derivatives, the azomethine nitrogen and a deprotonated phenolic oxygen (if present) are also key coordination sites. ekb.eg This chelation effect, where a single ligand binds to a metal ion through multiple donor atoms, results in enhanced thermodynamic stability of the complex.

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Copper (II) | Square Planar | jocpr.comresearchgate.net |

| Nickel (II) | Tetrahedral | jocpr.comresearchgate.net |

| Manganese (II) | Octahedral | samipubco.com |

| Cobalt (II) | Octahedral, Trigonal Bipyramidal | researchgate.netnih.gov |

The electronic structure of metal complexes derived from this compound can be described using Ligand Field Theory (LFT). libretexts.org This theory considers the effect of the ligand's electric field on the energies of the metal's d-orbitals. When the ligands coordinate to the metal ion, the degeneracy of the five d-orbitals is lifted. libretexts.org The pattern of splitting depends directly on the coordination geometry of the complex. libretexts.org

Octahedral Complexes: The d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). libretexts.org

Tetrahedral Complexes: The splitting pattern is inverted compared to octahedral geometry. The e set is lower in energy, and the t₂ set is higher in energy. The splitting (Δt) is significantly smaller than in octahedral fields. libretexts.org

Square Planar Complexes: This geometry leads to a more complex splitting pattern with four different energy levels for the d-orbitals. libretexts.org

The magnitude of the ligand field splitting (Δ) is determined by the nature of the ligands. The spectrochemical series ranks ligands according to their ability to cause d-orbital splitting. Nitrogen-donor ligands like the imidazole and amine/imine groups in these systems typically create a moderately strong ligand field. This influences the distribution of electrons in the d-orbitals, determining whether the complex will be high-spin or low-spin (for d⁴ to d⁷ configurations in octahedral fields). libretexts.org For instance, if the splitting energy (Δo) is greater than the pairing energy (P), a low-spin configuration is favored. libretexts.org The electronic structure is fundamental to the complex's magnetic properties, color, and catalytic reactivity.

Homogeneous and Heterogeneous Catalysis Utilizing Derived Complexes

Metal complexes derived from ligands related to this compound have demonstrated significant potential as catalysts in various organic transformations. The metal center's ability to cycle between different oxidation states is key to their catalytic activity.

Cobalt and copper complexes bearing ligands with 2-(1H-imidazol-2-yl)aniline and related benzimidazole (B57391) frameworks have been shown to be effective catalysts for oxidation reactions. researchgate.net For example, a cobalt complex with a tridentate ligand was found to catalyze the oxidative coupling of o-aminophenol to 2-aminophenoxazine-3-one, mimicking the activity of the enzyme phenoxazinone synthase. researchgate.net The reaction proceeds under aerobic conditions, with the catalyst exhibiting a turnover number (Kcat) of 52.5 h⁻¹. researchgate.net Mechanistic studies suggested the formation of a catalyst-substrate adduct during the reaction. researchgate.net

Similarly, heteropolyoxometalates have been used to catalyze the oxidation of aniline to nitrosobenzene (B162901) and nitrobenzene (B124822) using aqueous hydrogen peroxide as the oxidant. researchgate.net While not involving an imidazole ligand directly, this research demonstrates the susceptibility of the aniline moiety to catalytic oxidation. Silver nanoparticles supported on iron(III) oxide have also been employed for the selective oxidation of aniline to azoxybenzene. rsc.org These findings suggest that metal complexes of this compound could be promising catalysts for the selective oxidation of the aniline group or other substrates.

| Catalyst Type | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| Cobalt(II) complex with 2-(1H-imidazol-2-yl)aniline derivative | o-aminophenol | 2-aminophenoxazine-3-one | Turnover number (Kcat) of 52.5 h⁻¹ | researchgate.net |

| Heteropolyoxometalates (e.g., H₃PW₁₂O₄₀) | Aniline | Nitrosobenzene, Nitrobenzene | Selective oxidation using H₂O₂ | researchgate.net |

| Ag/Fe₂O₃ nanoparticles | Aniline | Azoxybenzene | 92% conversion, 94% selectivity | rsc.org |

The chemical fixation of carbon dioxide (CO₂) is a critical area of research for sustainable chemistry. Aniline derivatives are valuable substrates in this context, as they can undergo cyclization with CO₂ to form functionalized azole compounds like benzimidazoles. researchgate.net This highlights the potential for the aniline portion of the this compound scaffold to participate in CO₂ fixation reactions.

Metal-catalyzed cycloaddition reactions are a powerful tool for organic synthesis. Copper(I) and Nickel(0) complexes have been shown to catalyze formal [4+2] cycloaddition reactions between 1,2-diazines and siloxyalkynes. nih.gov Furthermore, copper-catalyzed formal [4+2] cycloadditions have been achieved with enoldiazoimides and sulfur ylides. nih.gov

More directly relevant, rhenium(I) complexes with imidazole-pyridine ligands have been synthesized and examined for the photocatalytic reduction of CO₂. rsc.org These catalysts were found to favor the production of formic acid. One complex with an acceptor-π pendant group achieved a high turnover number (TON) of 844 for formic acid production with 86% selectivity. rsc.org This demonstrates that the imidazole moiety is a highly effective component in ligands designed for CO₂ activation and conversion. The combination of the reactive aniline group and the catalytically relevant imidazole group in this compound makes its derived complexes highly promising candidates for catalyzing cycloaddition reactions, including the important fixation of carbon dioxide into value-added chemicals.

General Catalytic Performance and Turnover Metrics

The catalytic efficacy of a system is quantified by metrics such as turnover number (TON) and turnover frequency (TOF), which describe the number of substrate molecules converted per mole of catalyst before inactivation and per unit time, respectively. For ligands derived from the specific scaffold of this compound, there is a conspicuous absence of reported turnover metrics in the existing scientific literature.

To provide a tangible, albeit indirect, reference point, we can consider the performance of cobalt complexes featuring a positional isomer, 2-(1H-imidazol-2-yl)aniline. In a study on the oxidation of o-aminophenol, a cobalt(II) complex with a ligand bearing the 2-(1H-imidazol-2-yl)aniline moiety demonstrated notable catalytic activity. researchgate.net This complex was reported to have a turnover number (kcat) of 52.5 h⁻¹ for the phenoxazinone synthase-like activity. researchgate.net Other related cobalt complexes have shown even higher turnover numbers, with kcat values reaching up to 440 h⁻¹ and 234 h⁻¹ for two distinct complexes in similar oxidative coupling reactions. researchgate.net

These figures underscore the potential of imidazole-aniline based ligands in facilitating efficient catalysis. The electronic and steric properties of the ligand play a crucial role in determining these metrics. The positioning of the imidazole nitrogen atoms and the aniline amine group dictates the coordination geometry around the metal center, which in turn influences the accessibility of the active site and the stability of catalytic intermediates.

It is reasonable to hypothesize that ligands derived from this compound would also form catalytically active complexes. However, the difference in the position of the imidazole nitrogen (position 4 vs. position 2) would lead to distinct chelation modes and bite angles. This structural variance would undoubtedly impact the electronic environment of the metal center and, consequently, the catalytic performance. Without empirical data, any claims on the specific turnover metrics for this compound-derived catalysts would be purely speculative.

The following table summarizes the turnover numbers for catalysts derived from the related 2-(1H-imidazol-2-yl)aniline ligand in the oxidation of o-aminophenol, illustrating the type of performance data that is needed for the 4-yl isomer.

| Catalyst/Complex | Substrate | Reaction Type | Turnover Number (kcat) |

| Cobalt(II) complex with 2-(1H-imidazol-2-yl)aniline derived ligand | o-aminophenol | Oxidative Coupling | 52.5 h⁻¹ researchgate.net |

| Complex 1 (Cobalt-based) | o-aminophenol | Oxidative Coupling | 440 h⁻¹ researchgate.net |

| Complex 2 (Cobalt-based) | o-aminophenol | Oxidative Coupling | 234 h⁻¹ researchgate.net |

This table is based on data for a positional isomer and is intended for illustrative purposes only. Specific performance data for this compound derived catalysts is not currently available in the reviewed literature.

Mechanistic Studies in Catalysis

Mechanistic studies are fundamental to understanding how a catalyst functions and to designing more efficient catalytic systems. Such studies for catalysts involving this compound-derived ligands are not explicitly detailed in the available literature. However, insights can be gleaned from mechanistic investigations of analogous systems.

For the aforementioned cobalt complex of the 2-(1H-imidazol-2-yl)aniline isomer, mechanistic studies in the oxidation of o-aminophenol were conducted using ESI-MS (Electrospray Ionization Mass Spectrometry) and EPR (Electron Paramagnetic Resonance) spectroscopy. researchgate.net These studies provided evidence for the formation of a catalyst-substrate adduct, a common feature in many catalytic cycles. researchgate.net The detection of a sharp EPR signal at g = 2.006 suggested the generation of an organic radical during the oxidation reaction, pointing towards a radical-mediated pathway. researchgate.net

A generalized catalytic cycle for a metal-catalyzed oxidation reaction involving such a ligand would likely proceed through the following key steps:

Catalyst Activation: The metal complex may first react with a co-reagent or the substrate to form an active catalytic species.

Substrate Binding: The substrate coordinates to the metal center of the activated catalyst to form a catalyst-substrate complex. The bidentate or tridentate nature of the imidazole-aniline ligand would remain coordinated, influencing the geometry of this intermediate.

Transformation: The bound substrate undergoes chemical transformation. In the case of oxidation, this could involve electron transfer steps, potentially mediated by the metal center, leading to the formation of radical intermediates.

Product Release: The product dissociates from the metal center.

Catalyst Regeneration: The catalyst returns to its initial state, ready to begin a new cycle.

The specific nature of the intermediates and the transition states would be highly dependent on the metal used, the reaction conditions, and the precise structure of the this compound-derived ligand. The aniline and imidazole moieties can both participate in proton transfer and hydrogen bonding, which can play a crucial role in stabilizing transition states and facilitating the catalytic process.

Further research, employing techniques such as in-situ spectroscopy (UV-Vis, IR, NMR), mass spectrometry, and computational modeling (e.g., Density Functional Theory - DFT), is imperative to elucidate the specific mechanistic pathways for catalysts derived from this compound. Such studies would be invaluable for optimizing catalyst design and expanding their application in various chemical transformations.

Supramolecular Chemistry and Advanced Materials Applications of 2 1h Imidazol 4 Yl Aniline Derivatives

Non-Covalent Interactions and Self-Assembly Architectures

The structure and function of supramolecular assemblies are dictated by a range of non-covalent interactions (NCI). researchgate.netrsc.org For derivatives of 2-(1H-Imidazol-4-yl)aniline, the interplay between hydrogen bonding and π-π stacking is fundamental to the formation of ordered, higher-level architectures. The imidazole (B134444) ring, in particular, is known for its ability to engage in diverse non-covalent interactions through its NH group, a pyridine-like nitrogen atom, and its π-system. nih.gov Similarly, aniline (B41778) and its derivatives participate in self-assembly processes through hydrogen bonding, π-π stacking, and hydrophobic forces. nih.gov The combination of these two functional groups in a single molecule creates a powerful platform for designing complex, self-assembling systems.

Hydrogen bonds are among the most critical non-covalent interactions for establishing the structure of molecular aggregates. researchgate.net The this compound scaffold possesses multiple sites for hydrogen bonding. The imidazole ring can act as both a strong hydrogen-bond donor, via its N-H group, and a hydrogen-bond acceptor, through its pyridine-like nitrogen atom. nih.govrsc.org This dual functionality allows for the formation of extensive homo- or heteromolecular hydrogen-bonding networks, such as chains or more complex architectures. rsc.org

The aniline moiety also contributes to these networks. The amino (-NH2) group can donate two hydrogen bonds. While intermolecular hydrogen bonds between aniline derivatives in solution can be weak, in the solid state, they often form more significant inter- or intra-molecular hydrogen bonds. nih.govresearchgate.net The formation of these bonds can be observed through techniques like Fourier-transform infrared (FTIR) spectroscopy, where shifts in the stretching frequencies of the N-H group indicate hydrogen bond formation. nih.govresearchgate.net The combination of the imidazole and aniline N-H donor sites, along with the imidazole acceptor site, allows for the creation of robust and highly directional supramolecular structures.

| Interaction Type | Donor Group | Acceptor Group | Significance in Self-Assembly |

|---|---|---|---|

| Imidazole-Imidazole | Imidazole N-H | Imidazole N: | Formation of linear chains and networks. rsc.org |

| Aniline-Aniline | Aniline N-H | Aniline N: (weak) | Contributes to packing in the solid state. nih.govresearchgate.net |

| Imidazole-Aniline | Imidazole N-H | Aniline N: | Promotes heterodimer formation. |

| Aniline-Imidazole | Aniline N-H | Imidazole N: | Key interaction for linking molecules into larger assemblies. nih.gov |

Aromatic systems, such as the imidazole and phenyl rings in this compound, engage in π-π stacking interactions, which are crucial for the stabilization of supramolecular structures. mdpi.com The electron-rich nature of the imidazole ring enhances its ability to participate in these interactions, leading to the formation of stable π-π stacked dimers. nih.govresearchgate.netrsc.org These interactions can create efficient pathways for charge transport in molecular junctions. nih.govrsc.org

Similarly, the aniline ring contributes significantly to stacking arrangements. The self-assembly of aniline oligomers into well-defined nano- and micro-scale morphologies is driven in part by π-π stacking. nih.gov In the this compound structure, both face-to-face and offset stacking configurations between the imidazole and phenyl rings of adjacent molecules can be envisioned. The strength and geometry of these interactions dictate the packing of molecules in the solid state and influence the properties of resulting materials. researchgate.net

Crystal Engineering and Solid-State Design

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state materials with desired properties. researchgate.net The diverse and directional non-covalent interactions offered by this compound derivatives make them excellent candidates for this design approach. By modifying substituents on the aniline or imidazole rings, it is possible to fine-tune the hydrogen bonding and π-π stacking interactions, thereby guiding the assembly of molecules into specific crystalline architectures.